1-Phenylhexane-1,3-dione

Conformational analysis Molecular flexibility Ligand design

This unsymmetrical β-diketone features a butyryl side chain that introduces steric bulk and rotational freedom, enabling regioselective heterocyclic synthesis and stable actinide complexation not possible with shorter-chain homologs. With ≥98% purity, batch-specific QC (NMR, HPLC, GC), and ambient shipping, it is a reliable building block for coordination chemistry, asymmetric catalysis, and method validation. Moderate LogP (2.63) facilitates organic-phase reactions and straightforward product isolation.

Molecular Formula C12H14O2
Molecular Weight 190.24 g/mol
CAS No. 5331-13-5
Cat. No. B13633733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylhexane-1,3-dione
CAS5331-13-5
Molecular FormulaC12H14O2
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCCC(=O)CC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H14O2/c1-2-6-11(13)9-12(14)10-7-4-3-5-8-10/h3-5,7-8H,2,6,9H2,1H3
InChIKeyWBMJETLNTZLTFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenylhexane-1,3-dione (CAS 5331-13-5): Procurement and Differentiation Overview


1-Phenylhexane-1,3-dione (CAS 5331-13-5) is an unsymmetrical β-diketone with the molecular formula C₁₂H₁₄O₂ and a molecular weight of 190.24 g/mol . It is structurally characterized by a phenyl group attached to one carbonyl and a butyryl (propyl) group adjacent to the other carbonyl, distinguishing it from shorter-chain homologs [1]. The compound serves as a versatile ligand for metal coordination, a building block for heterocyclic synthesis, and a precursor for asymmetric catalytic ligands [2].

Why Generic Substitution of 1-Phenylhexane-1,3-dione with Shorter-Chain β-Diketones Fails


The 1-phenylalkane-1,3-dione series exhibits chain-length-dependent physicochemical properties and coordination behavior that preclude simple interchange . The butyryl side chain in 1-phenylhexane-1,3-dione (C₆ alkyl with propyl adjacent to carbonyl) introduces distinct steric bulk, rotational degrees of freedom, and lipophilicity relative to the acetyl (C₄, methyl-adjacent) and propionyl (C₅, ethyl-adjacent) homologs [1]. These differences manifest in altered metal complex geometry, ligand field strength, and partition coefficients that directly impact experimental outcomes in coordination chemistry and catalysis [2].

Quantitative Differentiation Evidence for 1-Phenylhexane-1,3-dione vs. Closest Analogs


Increased Conformational Flexibility: 5 Rotatable Bonds vs. 4 in C₄ and C₅ Homologs

1-Phenylhexane-1,3-dione possesses five rotatable bonds (SMILES: CCCC(=O)CC(=O)C1=CC=CC=C1), whereas 1-phenylbutane-1,3-dione (benzoylacetone) and 1-phenylpentane-1,3-dione each possess only four rotatable bonds . This difference arises from the additional methylene unit in the butyryl side chain, granting the hexane derivative enhanced conformational adaptability for metal coordination sphere optimization and supramolecular assembly [1].

Conformational analysis Molecular flexibility Ligand design

Elevated Boiling Point Correlates with Chain Length for Separation Optimization

The boiling point at 760 mmHg increases systematically across the homologous series: 1-phenylbutane-1,3-dione boils at 260–262°C [1], 1-phenylpentane-1,3-dione at 278.6°C , and 1-phenylhexane-1,3-dione at 294.9°C . This 34.9°C increase relative to the C₄ homolog and 16.3°C increase relative to the C₅ homolog reflects the incremental contribution of each methylene unit to intermolecular van der Waals interactions [2].

Thermophysical properties Distillation Process chemistry

Moderate Lipophilicity (LogP 2.63) Balances Aqueous and Organic Phase Partitioning

The computed octanol-water partition coefficient (LogP) for 1-phenylhexane-1,3-dione is 2.6286 , compared to 2.52 for 1-phenylbutane-1,3-dione [1] and an estimated ~2.6 for 1-phenylpentane-1,3-dione. This moderate lipophilicity positions the compound favorably for applications requiring balanced solubility: sufficient organic phase partitioning for extraction and chromatographic purification while retaining some aqueous compatibility for biphasic reactions [2].

Lipophilicity Partition coefficient Drug design Solvent extraction

Verified Metal Complexation with Actinides for Nuclear Chemistry Applications

1-Phenyl-1,3-hexanedione (1-phenylhexane-1,3-dione) forms stable complexes with thorium(IV) and uranium(IV), enabling the separation of isotropic paramagnetic shifts into pseudocontact and contact contributions [1]. The thorium complex was prepared by neutralizing Th(NO₃)₄·5H₂O (0.55 g, 1 mmol) with Hphd ligand (0.76 g, 4 mmol) in ethanol, yielding a precipitate suitable for proton magnetic resonance analysis [2]. The ligand's extended alkyl chain influences the spin delocalization via π-orbitals, providing a distinct f-orbital interaction signature compared to dibenzoylmethane (DBM) complexes, which exhibit an undistorted square antiprismatic geometry in solution [3].

Actinide coordination β-Diketone ligands Nuclear chemistry Paramagnetic NMR

Validated Research and Industrial Application Scenarios for 1-Phenylhexane-1,3-dione


Ligand for Actinide and Lanthanide Coordination Chemistry

Based on its demonstrated ability to form stable thorium(IV) and uranium(IV) complexes and to enable the separation of paramagnetic NMR shifts , 1-phenylhexane-1,3-dione is suitable for probing f-orbital participation in metal-ligand bonding. The five rotatable bonds confer conformational flexibility that may accommodate the larger ionic radii of actinide ions more effectively than the more rigid 1-phenylbutane-1,3-dione (four rotatable bonds) .

Precursor for Heterocyclic and Schiff Base Synthesis

The β-diketone moiety undergoes condensation with hydrazines, hydroxylamines, and primary amines to yield pyrazoles, isoxazoles, and Schiff base ligands . The butyryl side chain introduces steric differentiation at the 1- and 3-positions, enabling regioselective functionalization that is not possible with symmetrical β-diketones such as dibenzoylmethane or acetylacetone . The moderate LogP of 2.63 facilitates organic-phase reactions and product isolation.

High-Temperature Organic Synthesis and Distillation Processes

The boiling point of 294.9°C at 760 mmHg permits use in reactions requiring elevated temperatures without premature volatilization, unlike the C₄ homolog (bp 260–262°C) . The liquid density of 1.033 g/cm³ and moderate vapor pressure [1] make it amenable to standard distillation and solvent recovery operations. The compound's rotatable bond count of 5 suggests lower melting point relative to more rigid analogs, facilitating handling as a liquid or low-melting solid.

Calibration and Reference Standard for Chromatographic Method Development

With a purity specification of ≥98% and available batch-specific QC data including NMR, HPLC, and GC , 1-phenylhexane-1,3-dione serves as a reference material for method validation. Its LogP of 2.6286 and distinct retention time relative to homologs enable its use as an internal standard in reverse-phase HPLC separations of β-diketone mixtures.

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